

A Comparative Guide to the Specificity of Caspase-2 Inhibitors

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Compound of Interest		
Compound Name:	Ac-FEID-CMK TFA	
Cat. No.:	B15527292	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of inhibitors for caspase-2, an initiator caspase implicated in apoptosis, cell cycle regulation, and DNA damage response.[1] Given the structural similarities among caspases, achieving inhibitor specificity is a significant challenge.
[2] This document evaluates the selectivity of various compounds, with a focus on **Ac-FEID-CMK TFA**, and provides the necessary experimental context for researchers to make informed decisions.

Understanding Caspase-2 and Inhibitor Specificity

Caspase-2 is a unique member of the caspase family, sharing features with both initiator caspases (like caspase-9) and executioner caspases.[3] Its activation is often mediated by a large protein complex known as the PIDDosome, formed in response to cellular stressors like DNA damage.[4] The design of specific inhibitors typically relies on mimicking the enzyme's preferred substrate cleavage sequence. However, cross-reactivity is common, particularly with caspase-3, making the development of highly selective caspase-2 inhibitors a challenge.[2] Notably, caspase-2 is the only caspase known to prefer a five-amino-acid recognition motif for efficient cleavage, a feature that can be exploited for designing more selective inhibitors.[2]

Profiling the Inhibitor: Ac-FEID-CMK TFA

The user query concerns the specificity of **Ac-FEID-CMK TFA** for caspase-2. However, available data suggests that the FEID peptide sequence is not characteristic of a caspase-2



substrate. Instead, research has identified a similar compound, ACE-FEID-CMK, as an inhibitor of Gasdermin E (GSDME).[5] GSDME is a key substrate of caspase-3 that, upon cleavage, mediates a form of inflammatory cell death called pyroptosis.[5][6] This indicates that Ac-FEID-CMK is likely an inhibitor targeting caspase-3, and by extension GSDME-mediated pyroptosis, rather than a selective tool for studying caspase-2.

Comparative Analysis of Caspase Inhibitors

To provide a clear picture of inhibitor selectivity, the table below compares common peptide-based inhibitors across a panel of caspases. The data highlights the challenge of specificity, as many inhibitors show activity against multiple caspases. For caspase-2, inhibitors based on the Val-Asp-Val-Ala-Asp (VDVAD) sequence are generally considered the most selective options currently available.[7]

Inhibitor	Primary Target(s)	Caspas e-1 (Ki in nM)	Caspas e-2 (Ki in nM)	Caspas e-3 (Ki in nM)	Caspas e-6 (Ki in nM)	Caspas e-7 (Ki in nM)	Caspas e-8 (Ki in nM)
Ac- YVAD- CMK	Caspase-	0.76	12,000	1,800	>100,000	23,000	1,200
Z- VDVAD- FMK	Caspase- 2	2,300	0.9	23	1,100	180	36
Z-DEVD- FMK	Caspase- 3, -7	11,000	310	0.23	2.4	1.6	13
Ac-VEID- CHO	Caspase-	3,300	1,100	23	0.38	210	4.3
Z-IETD- FMK	Caspase-	6,500	500	1.7	4.9	29	0.48

Data compiled from various sources. Ki (inhibition constant) values represent the concentration of inhibitor required to produce half-maximum inhibition. Lower values indicate higher potency. The data illustrates relative selectivity profiles.

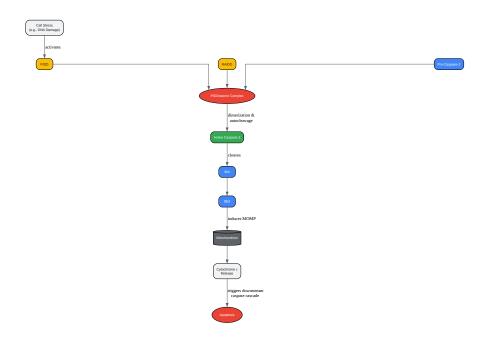


As shown, Z-VDVAD-FMK demonstrates the highest potency for caspase-2, although it retains considerable off-target activity against caspase-3 and caspase-8. Conversely, the classic caspase-3 inhibitor Z-DEVD-FMK has minimal activity against caspase-2. This underscores the importance of selecting an inhibitor based on its full specificity profile and validating its effects in the experimental system being used.

Visualizing the Caspase-2 Signaling Pathway

Caspase-2 is activated by proximity-induced dimerization within the PIDDosome complex, which forms in response to stimuli such as DNA damage.[3] Once active, caspase-2 can cleave substrates like the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the downstream apoptotic cascade.





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Caption: The PIDDosome-mediated activation pathway of Caspase-2.

Experimental Protocols

To empirically determine the specificity and potency of a caspase inhibitor like **Ac-FEID-CMK TFA**, a fluorometric activity assay is essential.



Protocol: In Vitro Caspase Activity Assay (Fluorometric)

This protocol measures caspase activity by detecting the fluorescence of a reporter molecule (e.g., AMC, pNA) released from a peptide substrate upon cleavage by the caspase.

- 1. Reagents and Materials:
- Recombinant active caspases (e.g., caspase-2, caspase-3, caspase-8)
- Caspase inhibitor to be tested (e.g., Ac-FEID-CMK TFA)
- Fluorogenic caspase substrates (e.g., Ac-VDVAD-AMC for caspase-2, Ac-DEVD-AMC for caspase-3)[8][9]
- Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.5)[10]
- Dithiothreitol (DTT)
- 96-well black microplates, flat-bottom
- Fluorometric plate reader (e.g., Excitation: 380 nm, Emission: 460 nm for AMC substrates)[8]
- DMSO (for dissolving inhibitors and substrates)
- 2. Procedure:
- Prepare Reagents:
 - Prepare a 2x Assay Buffer and add DTT to a final concentration of 10 mM just before use.
 [10]
 - Reconstitute the inhibitor and substrates in DMSO to create concentrated stock solutions.
 - Prepare serial dilutions of the inhibitor in 1x Assay Buffer.
- Assay Setup:
 - \circ In a 96-well black plate, add 25 μL of the recombinant active caspase solution (at a final concentration of 5-10 nM) to each well.



- \circ Add 25 μ L of the serially diluted inhibitor to the wells. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.
- Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[11]

Initiate Reaction:

Add 50 μL of the corresponding fluorogenic substrate (e.g., Ac-VDVAD-AMC at a final concentration of 50 μM) to each well to bring the total volume to 100 μL.[8][10]

Measurement:

- Immediately place the plate in a fluorometer pre-set to 37°C.
- Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

Data Analysis:

- Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.
- Plot the reaction rate against the inhibitor concentration and fit the data to a doseresponse curve to determine the IC50 value.
- Repeat the assay for a panel of different caspases to determine the inhibitor's specificity profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro caspase activity assay described above.





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Caption: Workflow for determining inhibitor potency (IC50) via a fluorometric assay.

Conclusion

The objective evaluation of inhibitor specificity is critical for the accurate interpretation of experimental results. While the query focused on **Ac-FEID-CMK TFA** for caspase-2, the available evidence strongly suggests this inhibitor is more likely to target caspase-3. For researchers specifically investigating caspase-2, inhibitors based on the VDVAD peptide sequence, such as Z-VDVAD-FMK, represent more potent and selective, albeit imperfect, tools. It is imperative that researchers empirically validate the specificity of any inhibitor within their system of interest using standardized protocols, such as the fluorometric activity assay detailed



in this guide. This ensures that conclusions drawn about the function of a specific caspase are robust and reliable.

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